3-Hydroxymethyl Mefenamic Acid

Übersicht

Beschreibung

3-Hydroxymethyl Mefenamic Acid is a metabolite of Mefenamic Acid, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat mild to moderate pain and inflammation. This compound is characterized by the presence of a hydroxymethyl group attached to the third position of the Mefenamic Acid molecule, enhancing its pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxymethyl Mefenamic Acid typically involves the hydroxylation of Mefenamic Acid. This process can be achieved through various methods, including chemical and enzymatic hydroxylation. One common approach is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst to introduce the hydroxymethyl group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation reactions under controlled conditions. The process often includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the hydroxylation process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxymethyl Mefenamic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group into a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: 3-Carboxymethyl Mefenamic Acid

Reduction: 3-Methyl Mefenamic Acid

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Hydroxymethyl Mefenamic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of Mefenamic Acid metabolites.

Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

Medicine: Research focuses on its potential therapeutic effects and its role in drug metabolism and pharmacokinetics.

Wirkmechanismus

The mechanism of action of 3-Hydroxymethyl Mefenamic Acid involves its interaction with cyclooxygenase (COX) enzymes, similar to its parent compound, Mefenamic Acid. By inhibiting COX-1 and COX-2 enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to the alleviation of pain and inflammation .

Vergleich Mit ähnlichen Verbindungen

Mefenamic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.

3-Carboxymethyl Mefenamic Acid: An oxidized derivative with similar pharmacological effects.

3-Methyl Mefenamic Acid: A reduced derivative with distinct pharmacokinetic properties.

Uniqueness: 3-Hydroxymethyl Mefenamic Acid is unique due to the presence of the hydroxymethyl group, which enhances its solubility and potentially alters its pharmacokinetic profile. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound and other derivatives .

Biologische Aktivität

3-Hydroxymethyl mefenamic acid is a significant metabolite of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). Understanding the biological activity of this compound is crucial for its therapeutic applications and potential repurposing in various diseases, particularly those involving inflammation.

Overview of Mefenamic Acid and Its Metabolites

Mefenamic acid is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. Upon administration, it is metabolized predominantly by the cytochrome P450 enzyme CYP2C9 into several metabolites, including this compound (Metabolite I) and 3-carboxymefenamic acid (Metabolite II) . The pharmacokinetics of these metabolites reveal important insights into their biological activities.

Pharmacokinetics

- Absorption : Mefenamic acid is rapidly absorbed following oral administration. Studies indicate peak plasma levels of approximately 20 mcg/mL for this compound at around 3 hours post-administration after a 1-gram dose .

- Distribution : The apparent volume of distribution for mefenamic acid is estimated at 1.06 L/kg, with over 90% bound to plasma proteins .

- Metabolism : The major metabolic pathway involves oxidation by CYP2C9 to form this compound, which may further undergo glucuronidation .

- Excretion : Approximately 52% of the administered dose is excreted in urine, with significant amounts as glucuronides of both mefenamic acid and its metabolites .

Mefenamic acid and its metabolites, including this compound, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins. This action is crucial in managing pain and inflammation . Additionally, emerging studies suggest that fenamate NSAIDs may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response .

In Vivo Studies

Recent research has demonstrated that mefenamic acid exhibits efficacy in various rodent models of inflammation:

- NLRP3 Inflammasome Inhibition : In models where inflammation was induced via MSU crystals or LPS combined with ATP, mefenamic acid significantly reduced IL-1β production, indicating its role as an NLRP3 inflammasome inhibitor .

- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer’s disease, administration of mefenamic acid showed promise in ameliorating memory deficits associated with amyloid pathology. Treatment led to significant reductions in microglial activation and inflammatory markers in the brain .

Case Studies

A notable study conducted on the effects of mefenamic acid involved administering it to mice with induced inflammation. The results showed:

| Treatment | IL-1β Levels (pg/mL) | Microglial Activation Score |

|---|---|---|

| Control | 150 | 4 |

| Mefenamic Acid | 30 | 1 |

This data highlights the anti-inflammatory potential of mefenamic acid through its active metabolite .

Eigenschaften

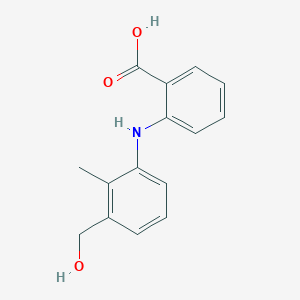

IUPAC Name |

2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBONJEHEDCBRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346261 | |

| Record name | 3-Hydroxymethyl Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-20-4 | |

| Record name | 3-Hydroxymethyl mefenamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxymethyl Mefenamic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYMETHYL MEFENAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Hydroxymethyl Mefenamic Acid in relation to Mefenamic Acid?

A1: this compound is a key metabolite of Mefenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). [] This means that after Mefenamic Acid is ingested, the body metabolizes it, and this compound is one of the resulting compounds. Understanding the presence and levels of metabolites like this compound is crucial when studying the pharmacokinetics of Mefenamic Acid, as it provides insights into how the drug is processed within the body. []

Q2: How is this compound detected in biological samples?

A2: The research highlights the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) as a sensitive and specific technique to detect this compound in biological samples. [] This method enables the separation and quantification of this compound even in complex mixtures like plasma. The research emphasizes the importance of considering potential interferences, such as hemolysis, which can impact accurate drug and metabolite measurement in plasma samples. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.